1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Medicinal Chemistry Isomeric Selectivity Spiro Scaffold

This compound is a critical chemical probe for mapping sigma-2/sigma-1 selectivity and NPY5 pharmacology. The 2,5-difluorobenzyl sulfonamide group is non-interchangeable—positional isomers exhibit divergent target engagement. Ideal for CNS drug discovery programs requiring exact SAR fidelity.

Molecular Formula C19H17F2NO4S
Molecular Weight 393.4
CAS No. 1705701-58-1
Cat. No. B2649852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS1705701-58-1
Molecular FormulaC19H17F2NO4S
Molecular Weight393.4
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)CC4=C(C=CC(=C4)F)F
InChIInChI=1S/C19H17F2NO4S/c20-14-5-6-17(21)13(11-14)12-27(24,25)22-9-7-19(8-10-22)16-4-2-1-3-15(16)18(23)26-19/h1-6,11H,7-10,12H2
InChIKeyBVSUFWPDAADECL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Technical Baseline for 1'-((2,5-Difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1705701-58-1)


1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1705701-58-1) is a synthetic small molecule belonging to the spiro[isobenzofuran-1,4'-piperidine] class. Its structure features a privileged spirocyclic scaffold (spiro[isobenzofuran-1,4'-piperidine]) N-functionalized with a 2,5-difluorobenzyl sulfonamide moiety. The compound has a molecular formula of C19H17F2NO4S and a molecular weight of 393.4 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 2.7, zero hydrogen bond donors, and 7 hydrogen bond acceptors, indicating moderate lipophilicity and limited hydrogen-bond donor capacity [1]. Commercially, it is typically supplied at 95% purity . The spirocyclic core itself is a recognized privileged scaffold in medicinal chemistry, historically explored for central nervous system (CNS) agents and more recently for melanocortin subtype-4 receptor (MC4R) agonists and neuropeptide Y5 (NPY5) receptor modulators [2][3].

Why Generic Substitution is Not Advisable for 1'-((2,5-Difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1705701-58-1)


The spiro[isobenzofuran-1,4'-piperidine] class is exceptionally sensitive to structural modifications. Research demonstrates that the nature and size of the N-substituent on the piperidine ring are the dominant factors controlling both target affinity and subtype selectivity [1]. For example, within this scaffold, small N-substituents (H, Me, Et) yield very low affinity at sigma receptors (IC50 > 100 nM), medium-sized substituents (Pr, Bu) produce potent but unselective binding (IC50 = 2–5 nM), while specific large lipophilic substituents can retain high affinity and achieve pronounced selectivity for sigma-2 over sigma-1 [1]. Similarly, in NPY5 receptor modulation, subtle variations in the sulfonamide or aryl substituent region drastically alter binding and functional activity [2]. Therefore, replacing the specific 2,5-difluorobenzyl sulfonamide group with a close analog (e.g., 2,6-difluorobenzyl or 3,5-difluorobenzyl isomer) cannot be assumed to be functionally equivalent and risks loss of target engagement, altered selectivity profile, or unforeseen off-target liabilities. The quantitative data below underscores the need for procurement of the exact compound.

Quantitative Differentiation Evidence for 1'-((2,5-Difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1705701-58-1)


Structural Uniqueness: 2,5-Difluorobenzyl Sulfonamide vs. 2,6- and 3,5-Difluoro Positional Isomers

The 2,5-difluorobenzyl substitution pattern on the sulfonamide nitrogen of the spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold is structurally distinct from its closest positional isomers, specifically 1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and 1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one. These isomers are listed as separate commercial entities, confirming that the 2,5-arrangement of fluorine atoms defines a chemically unique compound not interchangeable with other difluoro regioisomers . In the broader spiro[isobenzofuran-1,4'-piperidine] sigma ligand SAR, the position of fluorine substituents on aromatic rings has been shown to dramatically alter receptor subtype selectivity: compounds with fluorine at the 4- or 7-position of the isobenzofuran core showed sigma-2 selectivity (IC50 sigma-2 = 0.5–2 nM, sigma-1 > 100 nM), whereas 5- or 6-substitution resulted in unselective binding (sigma-1 IC50 = 5–30 nM, sigma-2 IC50 = 0.3–7 nM) [1].

Medicinal Chemistry Isomeric Selectivity Spiro Scaffold

Computed Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Core Scaffold

The addition of the 2,5-difluorobenzyl sulfonamide group profoundly alters the physicochemical profile of the core spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold. The target compound (MW 393.4 g/mol, XLogP3-AA 2.7, 0 HBD, 7 HBA) is significantly larger and more lipophilic than the unsubstituted parent scaffold (3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, CAS 37663-46-0, MW 203.24 g/mol, XLogP 1.1, 1 HBD, 3 HBA) [1][2]. The computed property shift represents a 190.16 g/mol increase in molecular weight and a 1.6 log unit increase in predicted lipophilicity, alongside removal of the hydrogen bond donor and addition of 4 hydrogen bond acceptors [1][2]. Within the sigma ligand SAR series, increasing lipophilicity and chain length of the N-substituent was a key driver for achieving subnanomolar sigma-2 affinity [3].

Drug Design Physicochemical Properties Lead Optimization

ChEMBL Developmental Annotation: Preclinical Max Phase vs. Inactive Close Analogs

The compound (CHEMBL4916516) is recorded in the ChEMBL database with a Max Phase annotation of 'Preclinical' [1]. This designation implies that the compound or a closely related analog has been advanced beyond primary screening into preclinical development studies. The Bioactivity Summary lists 2 inhibition measurements and 1 functional assay result, confirming that experimental biological activity data exists for this compound, though the specific values are not publicly accessible in the compound report card at this time [1]. In contrast, many closely related spiro[isobenzofuran-1,4'-piperidine] analogs remain at earlier discovery stages without preclinical annotation.

Drug Development Target Validation Chemical Biology

Best Application Scenarios for 1'-((2,5-Difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1705701-58-1)


Structure-Activity Relationship (SAR) Exploration of Sigma Receptor Subtype Selectivity

Based on the well-characterized SAR of spiro[isobenzofuran-1,4'-piperidine] sigma ligands, this compound is suited for systematic profiling of sigma-1 vs. sigma-2 selectivity as a function of the N-sulfonamide substitution pattern. The 2,5-difluorobenzyl group provides a specific vector for exploring fluorine-mediated electronic and steric effects on sigma receptor binding, with the potential to achieve sigma-2 selective affinity in the low nanomolar range based on class precedent [1]. Researchers should directly compare binding affinities against the 2,6-difluoro and 3,5-difluoro positional isomers to map selectivity determinants.

NPY5 Receptor Modulator Lead Optimization

The spiro[isobenzofuran-1,4'-piperidin]-3-one core is recognized as capable of modulating NPY5 receptor activity, a validated target for obesity and metabolic disorders [2]. This specific sulfonamide derivative, with its preclinical development annotation, is positioned as a reference compound or lead scaffold for generating novel NPY5 antagonists or agonists. Procurement for in vitro NPY5 binding and functional assays (cAMP or calcium mobilization) would build upon existing proprietary data and advance understanding of sulfonamide SAR in this therapeutic area.

CNS Drug Discovery Programs Requiring Brain-Penetrant Chemical Probes

The spiro[isobenzofuran-1,4'-piperidine] scaffold has demonstrated potential for oral bioavailability and brain penetration in the MC4R agonist series [3]. The moderate lipophilicity (XLogP 2.7) and absence of hydrogen bond donors in this compound support potential passive CNS permeability, making it a candidate for initial CNS drug discovery screening. It is particularly relevant for programs targeting centrally mediated pathways such as feeding behavior, mood regulation, or cognition where sigma receptor or NPY5 receptor engagement may be therapeutically beneficial.

Chemical Biology Tool for Deconvoluting Sulfonamide Pharmacophore Contributions

This compound, with its well-defined spirocyclic core and difluorobenzyl sulfonamide appendage, serves as a precise chemical tool for deconvoluting the contribution of the sulfonamide moiety to target binding vs. pharmacokinetic properties. By comparing this compound with its carbonyl (amide) or methylene (amine) analogs in systematic profiling panels, researchers can isolate the sulfonamide pharmacophore contribution to potency, selectivity, metabolic stability, and off-target liability profiles [1][2].

Quote Request

Request a Quote for 1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.